molecular formula C18H30N2O2 B1662465 Butacaine CAS No. 149-16-6

Butacaine

Cat. No.: B1662465
CAS No.: 149-16-6
M. Wt: 306.4 g/mol
InChI Key: HQFWVSGBVLEQGA-UHFFFAOYSA-N
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Description

Butacaine is a white crystalline ester used as a local anesthetic. It was first marketed in 1920 . The compound is known for its ability to numb specific areas of the body, making it useful in various medical procedures.

Preparation Methods

The synthesis of butacaine involves several steps. Initially, metallic sodium is added to a mixture of allyl alcohol and dibutylamine, resulting in the formation of 3-dibutylamino-1-propanol. This intermediate is then esterified with para-nitrobenzoyl chloride to produce the ester. Finally, the reduction of the nitro group completes the synthesis of this compound .

Chemical Reactions Analysis

Butacaine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the degradation kinetics of this compound sulfate by sodium chlorobenzenesulfonamide in the presence of perchloric acid at 303 K follows first-order kinetics . Common reagents used in these reactions include sodium chlorobenzenesulfonamide and perchloric acid. The major products formed depend on the specific reaction conditions and reagents used.

Biological Activity

Butacaine, also known as this compound sulfate, is a local anesthetic that has been widely used in medical applications, particularly for spinal anesthesia. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications based on diverse research findings.

This compound exerts its anesthetic effects primarily by stabilizing neuronal membranes and inhibiting the generation and propagation of action potentials in excitable tissues. The compound acts on voltage-gated sodium channels, leading to reduced neuronal excitability. Specifically, it has been shown to:

  • Inhibit voltage-gated calcium channels : This action disrupts calcium ion influx, which is crucial for neurotransmitter release and propagation of pain signals .
  • Block sodium channels : This prevents depolarization of nerve fibers, effectively blocking pain transmission .
  • Interfere with potassium currents : By affecting delayed rectifier potassium currents, this compound alters the repolarization phase of action potentials .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals several important characteristics:

  • Absorption : When administered topically or epidurally, this compound shows low systemic absorption, which prolongs its duration of action .
  • Protein Binding : It is highly bound to plasma proteins, particularly alpha-1-acid glycoprotein .
  • Metabolism : The drug undergoes hydrolysis via cholinesterase, resulting in inert metabolites that are primarily excreted through urine .
  • Half-life : The effective half-life of unencapsulated this compound is approximately 90 minutes; however, encapsulation can extend this to about 400 hours .

Adverse Effects and Toxicity

While this compound is generally considered safe for use as a local anesthetic, it is associated with some adverse effects:

  • Common Adverse Effects : These include prolonged anesthesia, tissue necrosis, and neuritis in preclinical studies. The LD50 (lethal dose for 50% of the population) is reported to be 67 mg/kg .
  • Hypersensitivity Reactions : As with other local anesthetics, hypersensitivity can occur, necessitating caution during administration .

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profile of this compound:

  • Local Anesthetic Efficacy : In comparative studies against other local anesthetics like procaine and lidocaine, this compound demonstrated superior potency in certain applications. For instance, it achieved a relative activity score of 8.0 compared to procaine's score of 1.0 in exposed dermis tests .
  • Oxidation Kinetics : A study investigated the oxidation kinetics of this compound sulfate using chloramine-B as an oxidant in acidic conditions. This research aimed to understand its stability and reactivity in pharmaceutical formulations .
  • Combination Therapies : Research has explored the use of this compound in conjunction with phospholipase A2 inhibitors for protective effects against oxidative stress in cellular models. Results indicated that this compound could mitigate some cellular damage caused by oxidative agents like t-BHP (tert-butyl hydroperoxide) .

Data Summary Table

PropertyValue/Description
Chemical StructureC18H30N2O2·1/2·H2SO4
Mechanism of ActionSodium channel blockade; calcium channel inhibition
AbsorptionLow systemic absorption; prolonged effect
Protein BindingHigh (alpha-1-acid glycoprotein)
MetabolismHydrolysis by cholinesterase
Half-life90 minutes (up to 400 hours with encapsulation)
LD5067 mg/kg

Properties

IUPAC Name

3-(dibutylamino)propyl 4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2/c1-3-5-12-20(13-6-4-2)14-7-15-22-18(21)16-8-10-17(19)11-9-16/h8-11H,3-7,12-15,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFWVSGBVLEQGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045300
Record name Butacaine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855942
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

149-16-6
Record name Butacaine
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Record name Butacaine [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butacaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11502
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Record name butacaine
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Record name Butacaine
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Record name Butacaine
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Record name BUTACAINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does butacaine exert its local anesthetic effect?

A1: this compound, like other local anesthetics, primarily works by reversibly binding to sodium channels on nerve cell membranes. This binding blocks the influx of sodium ions, which are essential for generating nerve impulses. [, ] As a result, the transmission of pain signals to the brain is disrupted, leading to a localized loss of sensation.

Q2: Does this compound affect other ion channels besides sodium channels?

A2: While its primary target is the sodium channel, research suggests that this compound can also interact with other ion channels. For example, it has been shown to inhibit potassium exchange in muscle cells, although the blockade is asymmetrical, affecting potassium efflux more than influx. [] Additionally, this compound inhibits proton translocation across the inner mitochondrial membrane, affecting proton influx facilitated by protonophores and the ATPase complex during state III respiration. [, ]

Q3: What is the role of lipid-protein interactions in this compound's mechanism of action?

A3: this compound is thought to interact with membrane lipids, influencing the activity of membrane-bound proteins like ion channels. Studies have shown that this compound can penetrate phosphatidylcholine monolayers, which are major components of cell membranes. [, ] This interaction is thought to contribute to its inhibitory effects on cellular ion fluxes and may be essential for its anesthetic action. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C18H30N2O2 and a molecular weight of 306.44 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: While specific spectroscopic data from the provided papers wasn't detailed, various analytical techniques are employed to characterize and quantify this compound. These include gas chromatography [], high-performance liquid chromatography (HPLC) [], and titrimetry. [] UV-Vis spectrophotometry is also utilized in studies analyzing its interaction with enzymes. []

Q6: Can this compound be formulated in lipid emulsions?

A7: Yes, this compound can be formulated in lipid emulsions. In fact, studies have compared the pharmacological effects of this compound formulated in soya bean oil emulsions and water solutions. [] While the emulsion formulations showed a slower release of this compound, potentially leading to prolonged local anesthetic effects, they exhibited lower smooth muscle relaxation compared to water solutions. []

Q7: Are there any modifications to the this compound structure that could potentially improve its properties?

A7: While the provided research doesn’t directly explore specific modifications, altering the alkyl chain length or the substituents on the aromatic ring could potentially impact its physicochemical properties like lipophilicity, thereby influencing its potency, duration of action, and toxicity.

Q8: How is this compound metabolized and eliminated from the body?

A8: While the provided papers don't detail this compound's specific metabolic pathways, being an ester-type local anesthetic, it's likely metabolized by plasma esterases, primarily butyrylcholinesterase. The metabolites are then likely excreted in the urine.

Q9: Are there any long-term toxicity concerns associated with this compound use?

A9: The provided research primarily focuses on this compound's acute effects and doesn't provide detailed information on its long-term toxicity.

Q10: What are the typical routes of administration for this compound?

A14: this compound is most commonly administered topically for procedures involving the eye, nose, throat, and skin. [, , ] It's also been investigated for use in transdermal drug delivery systems to achieve prolonged drug administration. []

Q11: What analytical techniques are commonly used to quantify this compound in biological samples?

A17: High-performance liquid chromatography (HPLC) is a commonly used technique for quantifying this compound and its metabolites in biological samples like plasma. [] Gas chromatography can also be utilized, particularly when analyzing its presence in complex formulations like aerosols. []

Q12: Is there any information available on the environmental fate and potential ecotoxicological effects of this compound?

A12: The provided research primarily focuses on the biochemical and pharmacological aspects of this compound and doesn't provide specific details on its environmental impact or degradation pathways.

Q13: What are some alternative local anesthetics that are available and how do they compare to this compound in terms of efficacy and safety?

A19: Numerous alternative local anesthetics are available, each with its own advantages and disadvantages. Common alternatives include lidocaine, procaine, tetracaine, and bupivacaine. These agents differ in their potencies, durations of action, and potential for adverse effects. The choice of which local anesthetic to use depends on the specific clinical situation and the patient's individual needs. [, , , , ]

Q14: When was this compound first synthesized and introduced into clinical practice?

A20: While the provided papers don't explicitly mention the exact date of its initial synthesis, one paper references its introduction in a repository form with heparin in 1925. []

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